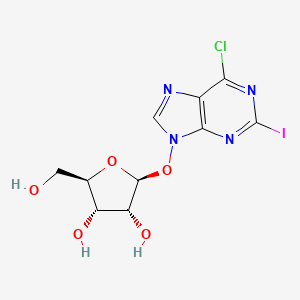
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H10ClIN4O5 and its molecular weight is 428.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS Number: 313477-85-9) is a purine nucleoside analogue that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. Its structure features a tetrahydrofuran core substituted with a chlorinated and iodinated purine derivative, which suggests possible interactions with nucleic acids and enzymes involved in DNA synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ |
| Molecular Weight | 412.57 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It is believed to interfere with nucleic acid metabolism by:
- Inhibition of DNA Synthesis : The compound competes with natural nucleosides for incorporation into DNA, thereby disrupting replication processes.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various pathways, including the activation of caspases and modulation of pro-apoptotic factors.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Antitumor Activity
Research indicates that purine nucleoside analogues exhibit broad antitumor activity, particularly against indolent lymphoid malignancies. For instance, Robak et al. (2012) discuss the use of such analogues in treating chronic lymphoid leukemias, highlighting their mechanisms of action which include DNA synthesis inhibition and apoptosis induction .
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : In a clinical study involving patients with CLL, treatment with a related purine analogue demonstrated significant reductions in tumor burden and prolonged survival rates.
- Hepatocellular Carcinoma : Another study evaluated the efficacy of this compound in hepatocellular carcinoma models, revealing its potential to inhibit tumor growth through apoptosis and cell cycle arrest.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 6-Chloro-2-Iodopurine Riboside | DNA synthesis inhibition | Antitumor |
| Acyclovir | Viral DNA polymerase inhibition | Antiviral |
| Fludarabine | Incorporation into DNA | Antitumor |
Propriétés
Numéro CAS |
313477-85-9 |
|---|---|
Formule moléculaire |
C10H10ClIN4O5 |
Poids moléculaire |
428.57 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 |
Clé InChI |
VWEZOOISWIPSDC-BDXYJKHTSA-N |
SMILES |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
SMILES isomérique |
C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
SMILES canonique |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















